4-(Isopropyl)benzaldehyde oxime

説明

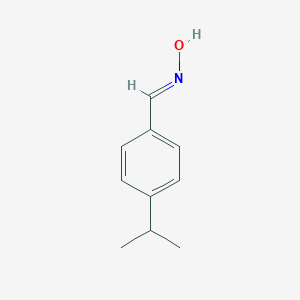

4-(Isopropyl)benzaldehyde oxime is an organic compound with the molecular formula C10H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(isopropyl)benzaldehyde and hydroxylamine. Oximes are known for their diverse applications in organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

4-(Isopropyl)benzaldehyde oxime can be synthesized through the reaction of 4-(isopropyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

[ \text{4-(Isopropyl)benzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored for the rapid and efficient production of oximes .

化学反応の分析

Types of Reactions

4-(Isopropyl)benzaldehyde oxime undergoes various chemical reactions, including:

Reduction: Reduction of the oxime group to form the corresponding amine.

Hydrolysis: Hydrolysis of the oxime to regenerate the parent aldehyde.

Beckmann Rearrangement: Conversion of the oxime to the corresponding amide under acidic conditions.

Common Reagents and Conditions

Reduction: Sodium borohydride or hydrogenation with a metal catalyst.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Beckmann Rearrangement: Acid catalysts such as sulfuric acid or polyphosphoric acid.

Major Products Formed

Reduction: 4-(Isopropyl)benzylamine.

Hydrolysis: 4-(Isopropyl)benzaldehyde.

Beckmann Rearrangement: 4-(Isopropyl)benzamide

科学的研究の応用

Synthesis and Properties

The synthesis of 4-(Isopropyl)benzaldehyde oxime typically involves the condensation reaction between 4-isopropylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction can be summarized as follows:

This compound appears as a colorless to pale yellow liquid with a melting point of approximately 76 °C and is soluble in organic solvents. Its unique structure contributes to its reactivity and potential applications in various chemical processes .

Organic Synthesis Intermediates

The oxime functional group serves as a reactive intermediate in organic synthesis, allowing for further transformations into other valuable compounds. This characteristic makes this compound a useful building block in the synthesis of nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits notable biological activity, particularly antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a candidate for drug development . The specific mechanisms of action appear to involve interactions with microbial cell membranes, leading to cell disruption and death. Further investigations are necessary to elucidate these mechanisms and enhance its efficacy against specific pathogens .

Agricultural Applications

The compound has been explored for its potential use in agricultural chemistry, particularly as a precursor for developing fungicides and herbicides. Oxime derivatives have demonstrated significant fungicidal and herbicidal activities, making them valuable in pest management strategies . The low toxicity associated with these compounds adds to their appeal as safer alternatives in agricultural practices.

Comparative Analysis of Related Compounds

The following table summarizes the applications of this compound compared to other similar compounds:

| Compound Name | Application Area | Notable Properties |

|---|---|---|

| This compound | Organic synthesis | Reactive intermediate, antimicrobial |

| Benzaldehyde oxime | Pesticide intermediates | Low toxicity, fungicidal properties |

| O-Benzyl oximes | Antioxidant activity | Enzyme inhibitors |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various oximes, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth at varying concentrations, highlighting its potential for further development into an antimicrobial agent .

Case Study 2: Agricultural Applications

Research focused on the synthesis of novel benzaldehyde oxime derivatives demonstrated that compounds similar to this compound exhibited enhanced herbicidal activities. These findings suggest that structural modifications could lead to more effective agricultural chemicals with reduced environmental impact .

作用機序

The mechanism of action of 4-(Isopropyl)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

類似化合物との比較

Similar Compounds

Benzaldehyde oxime: Similar structure but lacks the isopropyl group.

4-Methylbenzaldehyde oxime: Contains a methyl group instead of an isopropyl group.

4-Ethylbenzaldehyde oxime: Contains an ethyl group instead of an isopropyl group.

Uniqueness

4-(Isopropyl)benzaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes and molecular targets .

生物活性

4-(Isopropyl)benzaldehyde oxime, with the molecular formula C₁₀H₁₃NO and CAS number 13372-80-0, is an organic compound characterized by an oxime functional group attached to a para-substituted benzaldehyde. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₀H₁₃NO

- Appearance : Colorless to pale yellow liquid

- Melting Point : Approximately 76 °C

- Solubility : Soluble in organic solvents

The synthesis of this compound typically involves the condensation of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction can be summarized as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Initial studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a candidate for pharmacological exploration.

Antimicrobial Activity

Studies have demonstrated that this compound disrupts microbial cell membranes, leading to cell death. For example, it has shown activity against:

- Bacterial Strains : Various Gram-positive and Gram-negative bacteria.

- Fungal Strains : Specific fungi that are resistant to conventional treatments.

Further investigations are required to elucidate the precise mechanisms of action and to evaluate how structural modifications may enhance its efficacy against specific pathogens.

Case Studies

-

Antifungal Efficacy :

A study assessed the antifungal properties of this compound against Candida species. Results indicated a minimum inhibitory concentration (MIC) effective in inhibiting growth at concentrations lower than those required for traditional antifungal agents. -

Antibacterial Properties :

In a comparative study with known antibiotics, this compound demonstrated comparable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent.

The mechanism by which this compound exerts its biological effects primarily involves interaction with microbial cell membranes. This interaction leads to:

- Disruption of membrane integrity.

- Induction of oxidative stress within microbial cells.

- Potential interference with metabolic pathways critical for microbial survival.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antifungal | <50 | |

| Para-hydroxybenzoic acid | Antibacterial | <100 | |

| Benzaldehyde | Mild Antimicrobial | >200 |

Applications in Medicine

The potential applications of this compound extend beyond antimicrobial activity:

- Antidepressant Activity : Similar compounds have shown promise in treating mood disorders, suggesting a potential therapeutic pathway for this compound.

- Cancer Treatment : Oxime derivatives have been identified as VEGFR-2 inhibitors, indicating possible antiproliferative effects against cancer cells.

特性

IUPAC Name |

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKXBDITZDURNJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-80-0 | |

| Record name | 4-(Isopropyl)benzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(isopropyl)benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。